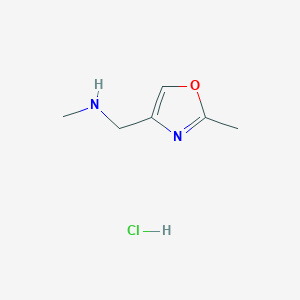
2-(2,4-dichlorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, also known as DCPA, is a herbicide that is widely used to control weeds in various crops. It is a member of the acetamide family of herbicides, which are known for their broad-spectrum activity and low toxicity to non-target organisms. In
Mechanism of Action
2-(2,4-dichlorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide works by inhibiting the growth of weeds by interfering with their ability to produce proteins. It does this by binding to the target enzyme, acetolactate synthase (ALS), which is involved in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This leads to the accumulation of toxic intermediates that disrupt cellular processes and eventually cause cell death.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has been shown to have low toxicity to mammals and other non-target organisms. It is rapidly metabolized in the liver and excreted in the urine. There have been no reported cases of acute toxicity or carcinogenicity associated with 2-(2,4-dichlorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide exposure.
Advantages and Limitations for Lab Experiments
2-(2,4-dichlorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a well-characterized mode of action. However, 2-(2,4-dichlorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has some limitations in laboratory experiments, such as its narrow spectrum of activity and limited solubility in water.
Future Directions
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide. One area of interest is the development of new formulations and delivery methods for 2-(2,4-dichlorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide that can improve its efficacy and reduce its environmental impact. Another area of interest is the investigation of the potential use of 2-(2,4-dichlorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide in combination with other herbicides to enhance weed control. Additionally, further research is needed to explore the potential effects of 2-(2,4-dichlorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide on soil microbiota and other non-target organisms.
Synthesis Methods
2-(2,4-dichlorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can be synthesized by reacting 2,4-dichlorophenoxyacetic acid with 2-(thiophen-3-yl)pyridine-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then acetylated with acetic anhydride to yield 2-(2,4-dichlorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been used in various research studies to investigate its mode of action, efficacy, and safety. 2-(2,4-dichlorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has been found to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. It is commonly used in soybean, corn, and cotton crops.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c19-14-3-4-16(15(20)8-14)24-10-17(23)22-9-12-2-1-6-21-18(12)13-5-7-25-11-13/h1-8,11H,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFOWXYDPADEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2828849.png)






![3-(4-methoxyphenyl)-6-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2828863.png)
![N-(benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2828864.png)
![{6-Chloro-4-[(2,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2828866.png)

![2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2828870.png)

![7-Nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B2828872.png)